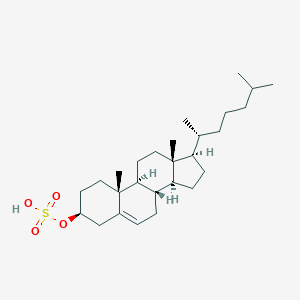

Cholesterol sulfate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYOQNUELFTYRT-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016822 | |

| Record name | Cholesteryl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cholesterol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1256-86-6 | |

| Record name | Cholesterol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001256866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholesteryl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU576NT9O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholesterol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Physiological Role of Cholesterol Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol sulfate (CS), an endogenous sulfated sterol, has emerged from being considered a mere metabolic intermediate to a critical signaling molecule with pleiotropic physiological roles. Synthesized predominantly by the sulfotransferase SULT2B1b, CS is implicated in a diverse array of biological processes, including the regulation of epidermal barrier function, steroidogenesis, immune modulation, and sperm capacitation. Its dysregulation is associated with several pathological conditions, most notably X-linked ichthyosis. This technical guide provides a comprehensive overview of the physiological functions of this compound, presenting key quantitative data, detailing experimental methodologies for its study, and illustrating its involvement in crucial signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, dermatology, immunology, and drug development.

Introduction

This compound is a sulfated derivative of cholesterol that is widely distributed throughout the human body, found in tissues such as the skin, adrenal glands, liver, brain, and in various body fluids.[1][2] While structurally similar to cholesterol, the addition of a sulfate group at the 3β-hydroxyl position dramatically alters its physicochemical properties, rendering it more water-soluble and enabling it to participate in a unique set of biological interactions. This guide will delve into the multifaceted roles of CS, exploring its synthesis and metabolism, its function as a signaling molecule, and its implications in health and disease.

Biosynthesis and Metabolism of this compound

The homeostasis of this compound is tightly regulated by the activities of two key enzymes: cholesterol sulfotransferase (SULT2B1b) and steroid sulfatase (STS).

2.1. Synthesis by SULT2B1b

The synthesis of this compound is primarily catalyzed by SULT2B1b, an isoform of the SULT2B1 family of sulfotransferases.[1] SULT2B1b exhibits a high substrate specificity for cholesterol.[3][4] The other isoform, SULT2B1a, preferentially sulfates pregnenolone.[1][3] The expression and activity of SULT2B1b are regulated by various factors, including differentiation-inducing agents like TPA and TNF in keratinocytes.[1]

2.2. Degradation by Steroid Sulfatase (STS)

This compound is hydrolyzed back to cholesterol by the enzyme steroid sulfatase (STS), a microsomal enzyme encoded by the STS gene on the X chromosome.[5] The activity of STS is crucial for maintaining the appropriate balance of CS in tissues, particularly the epidermis. Deficiency in STS activity, due to mutations in the STS gene, leads to the accumulation of CS and is the underlying cause of X-linked ichthyosis.[5]

Quantitative Data on this compound

The concentration of this compound varies significantly across different tissues and physiological states. The following tables summarize key quantitative data related to CS.

| Parameter | Tissue/Fluid | Concentration/Value | Reference(s) |

| Concentration | Human Plasma | 1.3 - 2.6 µg/mL | [2][6] |

| Human Platelets | 164 - 512 pmol/mL | [2] | |

| Human Spermatozoa | ~6% of total cholesterol | ||

| Normal Stratum Corneum | Declines from ~5% to ~1% of lipid mass from inner to outer layers | [1] | |

| X-linked Ichthyosis Scale | 10-12.5% of total lipid mass | [1][7] | |

| Enzyme Kinetics | SULT2B1b | Preferentially sulfates cholesterol over pregnenolone | [1][3] |

| Steroid Sulfatase | Hydrolyzes this compound to cholesterol | [5] | |

| Binding Affinity & Inhibition | RORα | Higher affinity for this compound than cholesterol | [8] |

| DOCK2 | IC50 of ~2 µM for mouse DOCK2 | [9][10] |

Physiological Roles and Signaling Pathways

This compound exerts its effects through various mechanisms, including direct interaction with proteins, modulation of enzyme activity, and regulation of gene expression.

4.1. Epidermal Barrier Function and Keratinocyte Differentiation

This compound is a key regulator of epidermal homeostasis. In the stratum corneum, a "this compound cycle" exists where CS is synthesized in the lower layers and desulfated by STS in the outer layers.[1] This gradient is essential for proper desquamation and barrier function.[1]

In keratinocytes, CS promotes differentiation by activating protein kinase C (PKC) isoforms, particularly PKCη, ε, and σ. This activation leads to the expression of differentiation markers such as involucrin, transglutaminase, and filaggrin.[1] this compound also induces the expression of filaggrin through the induction of the nuclear receptor RORα.[11]

4.2. Immune System Modulation

This compound plays a significant role in regulating immune responses, primarily through its effects on T-cells.

4.2.1. Inhibition of T-Cell Receptor (TCR) Signaling

CS acts as a negative regulator of TCR signaling.[12] It is believed to displace cholesterol from its binding site on the TCRβ subunit, leading to the disruption of TCR multimers and nanoclusters.[13] This disruption inhibits the initial critical step of CD3 ITAM phosphorylation, thereby dampening T-cell activation.

4.2.2. DOCK2 Inhibition and Immune Evasion

This compound is a potent inhibitor of the dedicator of cytokinesis 2 (DOCK2), a Rac guanine nucleotide exchange factor (GEF) crucial for leukocyte migration and activation.[14] By binding to the catalytic domain of DOCK2, CS suppresses its GEF activity, thereby inhibiting immune cell migration. This mechanism is implicated in the immune privilege of certain tissues like the eye and in the immune evasion strategies of some cancers.[14]

4.3. Steroidogenesis

This compound can influence the production of steroid hormones. It can serve as a precursor for the synthesis of other sulfated steroids.[15] However, studies have also shown that CS can inhibit steroidogenesis by reducing the level of the steroidogenic acute regulatory (StAR) protein, which is essential for the transport of cholesterol into the mitochondria for conversion to pregnenolone.[16]

4.4. Sperm Capacitation

This compound is a normal constituent of human spermatozoa and is involved in the process of capacitation, the final maturation step required for fertilization. It is hypothesized that CS acts as a membrane stabilizer, and its removal by steroid sulfatases in the female reproductive tract triggers a cascade of events leading to capacitation.[10]

Role in Disease

5.1. X-linked Ichthyosis (XLI)

XLI is a genetic skin disorder caused by a deficiency in steroid sulfatase, leading to the accumulation of this compound in the epidermis.[1][17] This accumulation disrupts the normal desquamation process, resulting in the characteristic dry, scaly skin. The excess CS also impairs the permeability barrier of the skin.[17]

5.2. Cancer

The role of this compound in cancer is complex and appears to be context-dependent. In some cancers, such as well-differentiated squamous cell carcinoma of the uterine cervix, the expression of CS is increased and correlates with differentiation markers.[12] Conversely, some cancer cells secrete CS to create an immunosuppressive microenvironment by inhibiting the infiltration of effector T-cells via DOCK2 inhibition.[14][18]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of this compound. Below are summaries of methodologies for key experiments. For complete details, please refer to the cited literature.

6.1. Quantification of this compound in Biological Samples

-

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Principle: This is the gold standard for the sensitive and specific quantification of CS in various biological matrices like plasma, serum, and tissue extracts.

-

General Protocol:

-

Sample Preparation: Extraction of lipids from the biological sample using a suitable solvent system (e.g., chloroform:methanol).

-

Internal Standard: Addition of a known amount of a deuterated internal standard (e.g., this compound-d7) to correct for extraction losses and matrix effects.

-

Chromatographic Separation: Separation of CS from other lipids using a C18 reverse-phase HPLC column.

-

Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in negative ion mode, monitoring specific precursor-to-product ion transitions for both CS and the internal standard.

-

6.2. In Vitro Keratinocyte Differentiation Assay

-

Objective: To assess the effect of this compound on the differentiation of keratinocytes.

-

Cell Culture: Primary human or mouse keratinocytes are cultured in low calcium medium to maintain an undifferentiated state.

-

Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., ethanol) is included.

-

Assessment of Differentiation Markers:

-

Immunofluorescence: Staining for differentiation markers such as involucrin, filaggrin, and loricrin.

-

Western Blotting: Quantification of the protein levels of differentiation markers.

-

Quantitative PCR (qPCR): Measurement of the mRNA expression levels of genes encoding differentiation markers.

-

Transglutaminase Activity Assay: Measurement of the activity of transglutaminase, an enzyme involved in cornified envelope formation.

-

6.3. T-Cell Receptor (TCR) Signaling Assay

-

Objective: To investigate the inhibitory effect of this compound on TCR signaling.

-

Cell Lines: Jurkat T-cells or primary T-cells.

-

Treatment: Pre-incubation of T-cells with this compound or a vehicle control.

-

TCR Stimulation: Stimulation of the TCR using anti-CD3 and anti-CD28 antibodies.

-

Analysis of Signaling Events:

-

Phospho-Flow Cytometry: Staining for phosphorylated forms of downstream signaling molecules (e.g., pLck, pZAP70, pERK).

-

Western Blotting: Analysis of the phosphorylation status of key signaling proteins.

-

Calcium Flux Assay: Measurement of intracellular calcium mobilization upon TCR stimulation using a calcium-sensitive dye (e.g., Fura-2 or Fluo-4).

-

-

Reference for Detailed Protocol: [12]

6.4. DOCK2 Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound on DOCK2.

-

Method: In vitro Guanine Nucleotide Exchange Factor (GEF) assay.

-

Principle: Measures the DOCK2-catalyzed exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on its substrate, Rac1.

-

General Protocol:

-

Purified recombinant DOCK2 and Rac1 proteins are used.

-

Rac1 is pre-loaded with GDP.

-

The reaction is initiated by adding the fluorescent GTP analog in the presence or absence of varying concentrations of this compound.

-

The increase in fluorescence, corresponding to the binding of the fluorescent GTP to Rac1, is monitored over time.

-

The IC50 value for this compound is calculated from the dose-response curve.

-

-

Reference for Detailed Protocol:

Conclusion

This compound is a multifaceted molecule with critical physiological functions that extend far beyond its role as a simple metabolite. Its involvement in skin health, immune regulation, and steroidogenesis highlights its importance in maintaining homeostasis. The growing body of research continues to uncover new roles and mechanisms of action for CS, presenting exciting opportunities for the development of novel therapeutic strategies for a range of diseases, from dermatological conditions to cancer and autoimmune disorders. A thorough understanding of the biology of this compound, facilitated by robust experimental methodologies, is paramount for harnessing its therapeutic potential.

References

- 1. Role of this compound in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]

- 4. Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 6. This compound Exerts Protective Effect on Pancreatic β-Cells by Regulating β-Cell Mass and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Stratum corneum lipids in disorders of cornification: increased this compound content of stratum corneum in recessive x-linked ichthyosis. [jci.org]

- 8. Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound Datasheet DC Chemicals [dcchemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of T cell receptor signaling by this compound, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Regulation of the T Cell Antigen Receptor's Activity by Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cancer-derived this compound is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Recessive x-linked ichthyosis: role of cholesterol-sulfate accumulation in the barrier abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Early diagnosis of recessive X-linked ichthyosis: elevation of this compound levels in placental sulfatase deficiency before the onset of skin symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cholesterol Sulfate Biosynthesis Pathway in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol sulfate, an abundant and biologically active derivative of cholesterol, plays a pivotal role in a multitude of physiological processes, including epidermal differentiation and barrier function, steroidogenesis, and cellular signaling.[1] Its synthesis is a tightly regulated enzymatic process, primarily mediated by the sulfotransferase SULT2B1b.[1] Dysregulation of this pathway is implicated in various pathological conditions, making it a molecule of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in humans, detailing the molecular machinery, enzymatic kinetics, regulatory mechanisms, and key experimental methodologies for its investigation.

The Core Biosynthesis Pathway

The biosynthesis of this compound from cholesterol is a two-stage process that involves the activation of inorganic sulfate and its subsequent transfer to the cholesterol molecule.

Synthesis of the Universal Sulfate Donor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

The indispensable sulfate donor for all sulfation reactions in the body is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2][3] The synthesis of PAPS occurs in the cytosol and is catalyzed by the bifunctional enzyme PAPS synthase (PAPSS), which exists in two isoforms, PAPSS1 and PAPSS2.[2][4][5] This process involves two sequential enzymatic steps:

-

Adenosine 5'-phosphosulfate (APS) Formation: In the first step, ATP sulfurylase, a domain of the PAPSS enzyme, catalyzes the reaction between ATP and inorganic sulfate to produce adenosine 5'-phosphosulfate (APS) and pyrophosphate.[1][6][7][8]

-

PAPS Formation: The second step involves the phosphorylation of APS at the 3'-hydroxyl group by APS kinase, another domain of the PAPSS enzyme, using a second molecule of ATP to yield PAPS.[1][6][7][8]

Sulfation of Cholesterol by SULT2B1b

The final and rate-limiting step in this compound biosynthesis is the transfer of the sulfonate group from PAPS to the 3β-hydroxyl group of cholesterol. This reaction is primarily catalyzed by the cytosolic sulfotransferase SULT2B1b.[1][9] The human SULT2B1 gene gives rise to two isoforms, SULT2B1a and SULT2B1b, through alternative splicing.[9] While SULT2B1a preferentially sulfonates pregnenolone, SULT2B1b exhibits a higher affinity for cholesterol.[9][10]

Quantitative Data

Enzyme Kinetics of SULT2B1b

The kinetic parameters of SULT2B1b have been determined for its primary substrates. These values can vary depending on the experimental conditions and assay methods used.

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Cholesterol | ~5-15 | ~0.03-0.1 | ~2,000-20,000 | [11] |

| Pregnenolone | ~1-5 | ~0.1-0.3 | ~20,000-300,000 | [11] |

| DHEA | ~2-10 | ~0.05-0.2 | ~5,000-100,000 | [11] |

Note: The values presented are approximate ranges compiled from various studies and should be considered as such. Specific experimental conditions can significantly influence these parameters.

Tissue and Plasma Concentrations of this compound

This compound is widely distributed throughout the body, with particularly high concentrations in the skin and adrenal glands.[1]

| Tissue/Fluid | Concentration | Reference |

| Human Plasma | 1.3 - 2.6 µg/mL | [1] |

| Epidermis (Stratum Corneum) | Can exceed 10% of total lipid mass in X-linked ichthyosis | [12] |

| Adrenal Mitochondria | 0.05 - 0.8 nmol/mg protein | |

| Vermilion Surface of the Lip | Significantly higher than in skin |

Regulation of this compound Biosynthesis

The synthesis of this compound is a regulated process, influenced by various signaling molecules and cellular conditions.

Regulation of SULT2B1b Expression and Activity

The expression and activity of SULT2B1b are modulated by several factors, particularly in keratinocytes:

-

Growth Factors: Epidermal growth factor (EGF) and insulin-like growth factor-1 (IGF-1) have been shown to increase cholesterol sulfotransferase activity.[9]

-

Tumor Promoters and Cytokines: Phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) can also enhance SULT2B1b expression and activity.[9]

-

Post-translational Modification: Phosphorylation of SULT2B1b has been implicated in its nuclear localization and may influence its activity.

Role in Cholesterol Homeostasis

This compound itself can act as a negative regulator of cellular cholesterol homeostasis. It has been shown to:

-

Promote the degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[13][14]

-

Inhibit the uptake of LDL cholesterol by blocking the endocytosis of the LDL receptor.[13][14]

-

Suppress the activation of sterol regulatory element-binding protein 2 (SREBP-2), a key transcription factor for genes involved in cholesterol synthesis and uptake.[13][14]

Experimental Protocols

SULT2B1b Activity Assay (Fluorometric Coupled-Enzyme Method)

This assay indirectly measures SULT2B1b activity by quantifying the production of 3'-phosphoadenosine-5'-phosphate (PAP), which is a product of the sulfation reaction.

Principle: The PAP produced is converted to AMP by 3'(2'),5'-bisphosphate nucleotidase (BPN). The AMP is then acted upon by myokinase, pyruvate kinase, and lactate dehydrogenase in the presence of their respective substrates, leading to the oxidation of NADH to NAD+. The decrease in NADH is monitored fluorometrically.

Key Reagents:

-

Recombinant human SULT2B1b

-

Cholesterol (substrate)

-

PAPS (co-substrate)

-

Coupling enzyme mix (BPN, myokinase, pyruvate kinase, lactate dehydrogenase)

-

PEP (phosphoenolpyruvate)

-

NADH

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

General Procedure:

-

Prepare a reaction mixture containing the reaction buffer, coupling enzyme mix, PEP, and NADH.

-

Add the substrate (cholesterol, typically dissolved in a suitable solvent like DMSO).

-

Initiate the reaction by adding the SULT2B1b enzyme.

-

Immediately start monitoring the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time using a plate reader or fluorometer.

-

The rate of NADH decrease is proportional to the SULT2B1b activity.

Quantification of this compound by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

Principle: this compound is first extracted from the biological matrix. It is then separated from other lipids by liquid chromatography and subsequently ionized and fragmented in the mass spectrometer. The specific parent-to-daughter ion transition for this compound is monitored for quantification.

Key Steps:

-

Sample Preparation:

-

Lipid extraction from plasma, cells, or tissues using a suitable solvent system (e.g., Folch or Bligh-Dyer extraction).

-

Addition of an internal standard (e.g., deuterated this compound) for accurate quantification.

-

-

Liquid Chromatography (LC):

-

Separation of this compound from other lipids on a C18 reversed-phase column.

-

Use of a mobile phase gradient (e.g., water/methanol or water/acetonitrile with a modifier like formic acid or ammonium acetate).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization of this compound, typically using electrospray ionization (ESI) in negative ion mode.

-

Selection of the precursor ion (m/z for this compound).

-

Collision-induced dissociation (CID) of the precursor ion to generate specific product ions.

-

Detection and quantification of a specific product ion transition.

-

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway with far-reaching physiological implications. A thorough understanding of its core components, regulatory networks, and the methodologies to study it is crucial for researchers and drug development professionals. The primary enzyme, SULT2B1b, represents a promising target for therapeutic modulation in a variety of diseases. The quantitative data and experimental frameworks provided in this guide offer a solid foundation for further investigation into this important area of human metabolism.

References

- 1. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 3. Item - KINETIC AND MECHANISTIC CHARACTERIZATION OF HUMAN SULFOTRANSFERASES (SULT2B1b AND SULT1A1): DRUG TARGETS TO TREAT CANCERS - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 4. Reactome | Transport and metabolism of PAPS [reactome.org]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Role of this compound in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]

- 11. Novel Desorption Electrospray Ionization Mass Spectrometry Assay for Label-Free Characterization of SULT2B1b Enzyme Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 13. This compound as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. snu.elsevierpure.com [snu.elsevierpure.com]

The Role of Cholesterol Sulfate in Cell Membrane Stabilization: A Technical Guide

Abstract: Cholesterol Sulfate (CS), a sulfated derivative of cholesterol, is a critical component of mammalian cell membranes, playing a multifaceted role in membrane stabilization, signaling, and cellular function. While structurally similar to cholesterol, the presence of a charged sulfate moiety at the 3β position dramatically alters its biophysical properties and localization within the lipid bilayer. This guide provides an in-depth technical overview of the function of CS in stabilizing cell membranes, its comparative effects versus cholesterol, and its involvement in key physiological signaling pathways. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex biological processes to facilitate a comprehensive understanding of this vital lipid.

Introduction to this compound

This compound (CS) is an endogenous oxysterol widely distributed across human tissues and fluids, including the epidermis, red blood cells, platelets, and sperm.[1] Its synthesis is primarily catalyzed by the sulfotransferase enzyme SULT2B1b, which transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of cholesterol.[1] This conversion from a neutral, amphipathic molecule to an anionic lipid is fundamental to its unique biological functions.

Biophysical Interactions of this compound in the Cell Membrane

The key to CS's function lies in its distinct behavior within the lipid bilayer compared to its precursor, cholesterol.

Comparison with Cholesterol

The addition of the bulky and hydrophilic sulfate group prevents CS from embedding deep within the hydrophobic core of the membrane in the same manner as cholesterol. Instead, CS resides at the water-lipid interface, with its steroid ring structure interacting with the upper portion of the phospholipid acyl chains and its sulfate group exposed to the aqueous environment.[2] This interfacial position leads to several key differences:

-

Ordering Effect: While cholesterol is known to strongly order the acyl chains of phospholipids, CS has a more subtle, slight ordering effect.[2]

-

Polarity and Packing: The anionic sulfate group makes CS significantly more polar than cholesterol. This can introduce packing defects in densely packed lipid layers, influencing membrane structure.[3]

-

Membrane Fusion: CS acts as a stabilizer and can inhibit membrane fusion, a property crucial in processes like preventing premature sperm acrosome reactions.[1]

Role in Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, serving as platforms for signal transduction.[4][5] CS is known to be confined to these sphingolipid-cholesterol-rich domains.[2] Its presence influences the organization and stability of these rafts, thereby modulating the signaling events that originate from them, such as T-cell receptor signaling.[2][5]

This compound and Membrane Properties: Quantitative Insights

The incorporation of CS into model membranes has quantifiable effects on their biophysical properties. The following tables summarize key findings from studies using biomimetic liposomes.

Table 1: Effect of this compound on Membrane Fluidity and Order

Data derived from studies on model liposomes at 37°C. Anisotropy () is inversely related to fluidity, while the Laurdan Generalization Polarization (GP) value is directly related to membrane order.

| Model Membrane Composition | This compound (mol%) | Anisotropy () of TMA-DPH | Laurdan GP Value | Interpretation | Reference |

| Cholesterol-Poor | 0% | ~0.190 | ~0.25 | Baseline | [6] |

| (PLPC:Chol 95:5) | 2% | ~0.190 | ~0.25 | No significant change | [6] |

| 5% | ~0.195 | ~0.27 | Slight increase in rigidity/order | [6] | |

| 10% | ~0.205 | ~0.35 | Significant increase in rigidity/order | [6] | |

| Cholesterol-Rich | 0% | ~0.280 | ~0.50 | Baseline | [6] |

| (PLPC:Chol:SM:DMPE) | 2% | ~0.282 | ~0.51 | Negligible change | [6] |

| 5% | ~0.285 | ~0.52 | Negligible change | [6] | |

| 10% | ~0.285 | ~0.52 | Negligible change | [6] |

Table 2: Effect of this compound on Membrane Permeability

Qualitative and quantitative comparisons show CS generally increases membrane permeability more than cholesterol, particularly in stratum corneum models where high CS/Chol ratios fluidize the sterol fraction.

| Membrane Model | Sterol Composition | Permeability Effect | Mechanism | Reference |

| Phospholipid Bilayers | This compound | Increases permeability significantly more than cholesterol | CS disrupts packing of oleic acid-containing bilayers. | |

| Stratum Corneum Model | High CS/Chol Ratio (1:1) | Increased permeability to model markers | Increased fluidity of the sterol fraction within the lipid matrix. | [3] |

Table 3: Effect of this compound on Membrane Surface Potential

Zeta-potential (ζ) is a measure of the magnitude of the electrostatic potential at the shear plane and reflects the surface charge of the membrane.

| Model Membrane Composition | This compound (mol%) | Zeta-potential (ζ) in mV | Interpretation | Reference |

| Cholesterol-Poor | 0% | ~ -15 | Baseline negative charge | [6] |

| (PLPC:Chol 95:5) | 2% | ~ -25 | Increased negative charge | [6] |

| 5% | ~ -35 | Further increase in negative charge | [6] | |

| 10% | ~ -45 | Significant increase in negative charge | [6] | |

| Cholesterol-Rich | 0% | ~ -20 | Baseline negative charge | [6] |

| (PLPC:Chol:SM:DMPE) | 2% | ~ -28 | Increased negative charge | [6] |

| 5% | ~ -35 | Further increase in negative charge | [6] | |

| 10% | ~ -40 | Significant increase in negative charge | [6] |

Key Experimental Methodologies

Investigating the function of CS requires a combination of model membrane studies and advanced biophysical techniques.

Liposome and Model Membrane Studies

Liposomes are artificial vesicles that serve as excellent models for studying the biophysical effects of lipids like CS on membrane properties.

-

Lipid Preparation: Stock solutions of desired lipids (e.g., POPC, cholesterol, this compound) are prepared in a chloroform:methanol (2:1, v/v) solvent.

-

Lipid Mixing: Appropriate volumes of the lipid stock solutions are mixed in a round-bottom flask to achieve the target molar ratios.

-

Film Formation: The organic solvent is evaporated under a gentle stream of nitrogen gas while rotating the flask. This creates a thin, uniform lipid film on the flask's inner surface. The film is then placed under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., PBS, Tris-HCl) by vortexing at a temperature above the phase transition temperature of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).

-

Vesicle Sizing (Extrusion): To produce large unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to multiple passes (typically 11-21) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

-

Analysis: The prepared liposomes are ready for downstream analysis, such as fluorescence spectroscopy or zeta-potential measurements.

Cellular-Based Assays

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the phase state of the lipid bilayer.[7] In ordered, gel-phase membranes, it emits maximally at ~440 nm. In disordered, liquid-crystalline phase membranes, the emission peak shifts to ~490 nm. This shift is quantified by the Generalized Polarization (GP) value.

-

Cell Culture/Liposome Preparation: Prepare cells or liposomes as per standard protocols.

-

Laurdan Staining: Add Laurdan dye (from a stock solution in DMSO or ethanol) to the cell suspension or liposome solution to a final concentration of 5-15 µM.[8]

-

Incubation: Incubate for 30-45 minutes at the desired temperature (e.g., 37°C), protected from light.

-

Fluorescence Measurement: Using a fluorometer or a microplate reader, measure the fluorescence intensity at emission wavelengths of 440 nm and 490 nm, with an excitation wavelength of 350 nm.[9]

-

GP Calculation: Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) [9] A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane.[9]

Advanced Biophysical Techniques

AFM provides nanoscale resolution images of membrane surfaces and can measure mechanical properties like stiffness without the need for labeling.[10][11]

-

Sample Preparation: Prepare a supported lipid bilayer (SLB) by depositing liposomes onto a flat, hydrophilic substrate like mica.[12] Allow the vesicles to fuse and form a continuous bilayer.

-

AFM Setup: Mount the sample in the AFM's fluid cell, ensuring it remains hydrated with buffer. Use a soft cantilever appropriate for biological samples to minimize damage.

-

Imaging Mode: Operate the AFM in a gentle imaging mode, such as Tapping Mode or Contact Mode with minimal force, to acquire a topographical image of the membrane surface.[11][12] This can reveal the presence of lipid domains or defects.

-

Force Spectroscopy: To measure mechanical properties, position the AFM tip over a specific area of interest.

-

Approach: The tip approaches and indents the membrane.

-

Retract: The tip is retracted from the surface.

-

-

Data Analysis: The force vs. distance curve (force curve) generated during indentation can be analyzed to determine properties like membrane stiffness (elasticity) and breakthrough force (the force required to puncture the bilayer).[13]

Signaling Pathways Modulated by this compound

CS is not merely a structural component; it is a potent signaling molecule, particularly in processes that rely on precise control of membrane stability.

Regulation of Epidermal Differentiation

In the epidermis, a "this compound cycle" potently regulates the balance between keratinocyte differentiation and desquamation (shedding).[14]

-

Synthesis: In the lower, nucleated layers of the epidermis (e.g., stratum granulosum), SULT2B1b synthesizes CS.[14]

-

Signaling: Elevated CS levels act as a signaling molecule, promoting the expression of differentiation markers like involucrin.[14][15] This contributes to the formation of the cornified envelope, a key component of the skin barrier.

-

Hydrolysis: In the outermost layer (stratum corneum), the enzyme steroid sulfatase (STS) hydrolyzes CS back to cholesterol.[15]

-

Desquamation: The removal of CS is necessary to decrease corneocyte cohesion, allowing for normal skin shedding. In genetic disorders like X-linked ichthyosis, a deficiency in STS leads to CS accumulation, resulting in abnormal scaling and a defective skin barrier.

Role in Sperm Capacitation and Acrosome Reaction

Capacitation is a series of physiological changes mammalian sperm must undergo to be competent to fertilize an egg. CS plays a crucial inhibitory and stabilizing role that must be reversed for fertilization to occur.

-

Stabilization: The plasma membrane of immature sperm, particularly over the acrosomal region, is stabilized by a high concentration of CS.[16] This stabilization prevents a premature acrosome reaction.

-

Efflux and Destabilization: During capacitation in the female reproductive tract, cholesterol and CS are removed from the sperm membrane, often facilitated by acceptors like albumin in the surrounding fluid.[17]

-

Increased Permeability: This efflux increases membrane fluidity and permeability, particularly to calcium ions (Ca²⁺).[17]

-

Acrosome Reaction: The influx of Ca²⁺ is a key trigger for the acrosome reaction, an exocytotic event where the sperm releases enzymes necessary to penetrate the egg's outer layer. The destabilization caused by CS removal is therefore a prerequisite for this event.

Implications for Drug Development

The critical roles of CS in physiology highlight its potential as a therapeutic target and biomarker.

-

Targeting CS Metabolism: Modulating the activity of SULT2B1b or steroid sulfatase (STS) could offer therapeutic strategies for skin diseases. For instance, developing STS activators could be a treatment for X-linked ichthyosis.

-

Cholesterol Homeostasis: CS has been shown to suppress the activation of SREBP-2, a master regulator of cholesterol synthesis and uptake.[18] This positions CS and its metabolic pathways as potential targets for managing cholesterol-related disorders.

-

Cancer Metastasis: Altered levels of CS have been linked to cancer metastasis, suggesting its potential use as a biomarker and a target for anti-cancer therapies.[19]

Conclusion and Future Directions

This compound is far more than a simple derivative of cholesterol. Its unique interfacial location in the cell membrane allows it to act as a potent stabilizer and signaling molecule, regulating diverse processes from skin barrier formation to sperm fertilization. By altering membrane fluidity, surface charge, and the organization of lipid rafts, CS exerts fine control over cellular function. Future research focusing on the precise molecular interactions of CS with membrane proteins and the development of specific modulators of its metabolic enzymes will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.

References

- 1. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid raft - Wikipedia [en.wikipedia.org]

- 5. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 8. Laurdan dye measurement of membrane fluidity [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Atomic Force Microscopy Protocol for Measurement of Membrane Plasticity and Extracellular Interactions in Single Neurons in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atomic Force Microscopy of Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. Role of this compound in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Localization of cholesteryl sulfate in human spermatozoa in support of a hypothesis for the mechanism of capacitation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Perspective on plasma membrane cholesterol efflux and spermatozoal function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Cholesterol Sulfate: A Key Signaling Molecule in Keratinocyte Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol sulfate, a sulfated form of cholesterol, has emerged as a critical signaling molecule in the epidermis, playing a pivotal role in the regulation of keratinocyte differentiation, proliferation, and the formation of the skin barrier. Its synthesis and degradation are tightly controlled within the epidermal layers, and dysregulation of its metabolism is implicated in skin disorders such as X-linked ichthyosis. This technical guide provides a comprehensive overview of the signaling pathways governed by this compound in keratinocytes, presents quantitative data on its effects, and details key experimental protocols for its study.

The this compound Cycle in the Epidermis

In the epidermis, a dynamic equilibrium known as the "this compound cycle" governs the concentration of this compound and cholesterol, potently regulating epidermal homeostasis.[1][2] This cycle involves two key enzymes:

-

Cholesterol sulfotransferase (SULT2B1b): This enzyme catalyzes the sulfation of cholesterol to form this compound.[3] Its expression and activity increase as keratinocytes differentiate, particularly in the granular layer of the epidermis.[4]

-

Steroid sulfatase (STS): This enzyme hydrolyzes this compound back to cholesterol.[1] Its activity is highest in the outer layers of the stratum corneum.

This spatial separation of synthesis and degradation creates a gradient of this compound across the epidermis, which is crucial for normal skin function.

This compound Signaling in Keratinocyte Differentiation

This compound is not merely a metabolic intermediate but an active signaling molecule that promotes the terminal differentiation of keratinocytes.[3] This is achieved through multiple interconnected pathways.

Activation of Protein Kinase C η (PKCη)

This compound directly activates the eta isoform of protein kinase C (PKCη). This activation is a key event in the signaling cascade that leads to the expression of late differentiation markers.

Upregulation of Differentiation Markers

Treatment of keratinocytes with this compound leads to a significant increase in the expression of key differentiation markers, including:

-

Involucrin: An early marker of keratinocyte differentiation, involucrin is a precursor of the cornified envelope.[5]

-

Filaggrin and Loricrin: These are late differentiation markers and major components of the cornified envelope.[1][3]

-

Transglutaminase 1 (TGM1): This enzyme is crucial for cross-linking proteins to form the cornified envelope.[6]

Transcriptional Regulation via RORα and AP-1

This compound influences gene expression through nuclear receptors and transcription factors:

-

Retinoic Acid Receptor-related Orphan Receptor α (RORα): this compound is a putative natural ligand for RORα.[6] It can induce the expression of RORα, which in turn can increase the expression of differentiation-associated genes like filaggrin.[6]

-

Activator Protein-1 (AP-1): this compound stimulates the transcription of the involucrin gene by increasing the levels of the AP-1 transcription factor components Fra-1, Fra-2, and Jun D.[5] An AP-1 binding site in the involucrin promoter is essential for this response.[5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on keratinocyte differentiation markers and enzyme activities as reported in the literature.

| Parameter | Treatment | Fold Change/Effect | Cell Type | Reference |

| Involucrin mRNA | This compound | 2-3 fold increase | Normal Human Keratinocytes (NHK) | [5] |

| Involucrin Protein | This compound | 2-3 fold increase | Normal Human Keratinocytes (NHK) | [5] |

| Involucrin Promoter Activity | This compound | 2-3 fold increase | Normal Human Keratinocytes (NHK) | [5] |

| Transglutaminase 1 Activity | This compound (5 µM and 20 µM) | Dose-dependent increase | Murine Keratinocytes | |

| Filaggrin Expression | This compound | Significant increase | Normal Human Keratinocytes (NHEK) | [6] |

| Loricrin Expression | This compound | Induced expression | Primary Mouse Keratinocytes | [1] |

| RORα Expression | This compound | Significant increase | Normal Human Keratinocytes (NHEK) | [6] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Keratinocytes

Caption: this compound Signaling Cascade in Keratinocytes.

Experimental Workflow for Studying this compound Effects

Caption: General experimental workflow for investigating this compound's effects.

Detailed Experimental Protocols

Keratinocyte Culture and Differentiation

Objective: To culture and induce differentiation in primary human keratinocytes or keratinocyte cell lines (e.g., HaCaT) for studying the effects of this compound.

Materials:

-

Keratinocyte Growth Medium (KGM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Calcium Chloride (CaCl₂) solution (1M, sterile)

-

This compound (stock solution in ethanol)

-

Culture flasks/plates

Protocol:

-

Cell Seeding: Plate keratinocytes at a desired density in KGM. For primary keratinocytes, a feeder layer of irradiated 3T3 fibroblasts may be required.

-

Growth Phase: Culture cells at 37°C in a humidified incubator with 5% CO₂ until they reach 70-80% confluency.

-

Induction of Differentiation:

-

Switch to a high-calcium medium. Increase the final calcium concentration in the culture medium to 1.2-1.8 mM by adding an appropriate volume of sterile CaCl₂ solution.

-

Continue to culture for the desired period (e.g., 24, 48, 72 hours) to allow for differentiation.

-

-

This compound Treatment:

-

Prepare working solutions of this compound in the differentiation medium at the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM).

-

Add the this compound-containing medium to the cells at the time of switching to high-calcium medium or at a specific time point during differentiation.

-

Include a vehicle control (medium with the same concentration of ethanol used to dissolve this compound).

-

-

Harvesting: At the end of the treatment period, wash the cells with ice-cold PBS and harvest for downstream applications (RNA/protein extraction, enzyme assays).

Western Blot Analysis of Differentiation Markers

Objective: To quantify the protein levels of keratinocyte differentiation markers (e.g., involucrin, loricrin, filaggrin) following this compound treatment.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-involucrin, anti-loricrin, anti-filaggrin, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse harvested keratinocytes in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin).

Luciferase Reporter Assay for Involucrin Promoter Activity

Objective: To measure the transcriptional activity of the involucrin promoter in response to this compound treatment.

Materials:

-

Luciferase reporter plasmid containing the involucrin promoter upstream of the luciferase gene (e.g., pINV-luc).

-

A control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent (e.g., Lipofectamine).

-

Keratinocytes.

-

This compound.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Protocol:

-

Transfection: Co-transfect keratinocytes with the involucrin promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, treat the cells with this compound at various concentrations or with a vehicle control.

-

Cell Lysis: After the desired treatment period (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay:

-

Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.

-

Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the vehicle-treated control.

Electrophoretic Mobility Shift Assay (EMSA) for AP-1 Binding

Objective: To determine if this compound treatment increases the binding of the AP-1 transcription factor to its consensus sequence within the involucrin promoter.

Materials:

-

Nuclear extraction buffer.

-

Double-stranded oligonucleotide probe containing the AP-1 binding site from the involucrin promoter, end-labeled with a non-radioactive (e.g., biotin, DIG) or radioactive (e.g., ³²P) tag.

-

Unlabeled "cold" competitor oligonucleotide.

-

Poly(dI-dC).

-

Binding buffer.

-

Native polyacrylamide gel.

-

Detection system appropriate for the label used.

Protocol:

-

Nuclear Extract Preparation: Prepare nuclear extracts from keratinocytes treated with this compound or vehicle control.

-

Binding Reaction:

-

In a reaction tube, combine the nuclear extract, poly(dI-dC) (to block non-specific binding), and binding buffer.

-

For competition experiments, add an excess of the unlabeled cold competitor oligonucleotide before adding the labeled probe.

-

Add the labeled oligonucleotide probe and incubate at room temperature to allow for protein-DNA binding.

-

-

Electrophoresis: Separate the binding reactions on a native polyacrylamide gel. Protein-DNA complexes will migrate slower than the free probe.

-

Detection:

-

If using a radioactive probe, expose the gel to X-ray film or a phosphorimager screen.

-

If using a non-radioactive probe, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or an anti-DIG antibody-HRP conjugate (for DIG) followed by chemiluminescence detection.

-

-

Analysis: An increase in the intensity of the shifted band in the this compound-treated samples compared to the control indicates increased AP-1 binding. The specificity of the binding is confirmed by the reduction of the shifted band in the presence of the cold competitor.

Conclusion

This compound is a multifaceted signaling molecule that plays a crucial role in orchestrating keratinocyte differentiation and maintaining epidermal homeostasis. Understanding its intricate signaling pathways and the methodologies to study them is essential for researchers and drug development professionals aiming to address skin disorders associated with abnormal keratinization and barrier function. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for advancing our knowledge in this critical area of skin biology.

References

An In-depth Technical Guide to the Cholesterol Sulfate Cycle in the Epidermis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the epidermal cholesterol sulfate cycle, a critical metabolic pathway for maintaining skin barrier function, regulating desquamation, and ensuring overall epidermal homeostasis. The content covers the core enzymes, physiological roles, regulatory mechanisms, and pathological implications, with a focus on quantitative data and detailed experimental methodologies.

Introduction to the Epidermal this compound Cycle

The epidermis, the outermost layer of the skin, undergoes a constant process of renewal and differentiation. A key biochemical process governing this is the this compound cycle. This cycle involves the synthesis of this compound (CS) from cholesterol in the lower layers of the epidermis and its subsequent hydrolysis back to cholesterol in the upper layers, particularly the stratum corneum (SC)[1]. This dynamic balance is crucial for several epidermal functions:

-

Barrier Function: The precise ratio of cholesterol to this compound influences the organization and stability of the lipid lamellae in the stratum corneum, which form the primary permeability barrier of the skin.

-

Desquamation: this compound acts as an inhibitor of serine proteases that are responsible for the degradation of corneodesmosomes (the protein "rivets" holding corneocytes together)[1]. As CS levels decrease in the outer SC, these proteases become active, allowing for orderly shedding of skin cells[2].

-

Keratinocyte Differentiation: this compound is not merely a structural lipid; it also functions as a signaling molecule that promotes the differentiation of keratinocytes, the primary cells of the epidermis[1][3].

Disruption of this cycle is the underlying cause of X-linked ichthyosis (XLI), a genetic skin disorder characterized by the accumulation of dry, adherent scales on the skin surface[4][5].

Core Components of the Cycle: Enzymes and Reactions

The this compound cycle is a two-step process orchestrated by two key enzymes with distinct localizations within the epidermis.

-

Synthesis of this compound: In the lower, viable layers of the epidermis (basal and granular layers), cholesterol is sulfated to form this compound.[1] This reaction is catalyzed by the enzyme cholesterol sulfotransferase 2B1b (SULT2B1b) [2][6]. SULT2B1b is the primary isoform responsible for CS synthesis in keratinocytes[3][7].

-

Hydrolysis of this compound: In the outer layers of the epidermis, specifically the stratum corneum, this compound is hydrolyzed back into cholesterol and an inorganic sulfate ion[8]. This reaction is catalyzed by the microsomal enzyme steroid sulfatase (STS) [9].

This spatial separation of synthesis and degradation creates a concentration gradient of this compound across the epidermis, which is fundamental to its regulatory roles[1].

Quantitative Data Summary

The concentration of this compound and the activity of the associated enzymes vary significantly across the epidermal layers and are altered in pathological conditions.

| Parameter | Location / Condition | Value | Reference |

| This compound Concentration | |||

| (as % of total lipid mass) | Inner Stratum Corneum | ~5% | [1][10] |

| Outer Stratum Corneum | ~1% | [1] | |

| Stratum Corneum (X-linked Ichthyosis) | 10-12% | [1] | |

| Enzyme Localization | |||

| Cholesterol Sulfotransferase (SULT2B1b) | Basal & Suprabasal Layers | Predominantly Expressed | [1][6] |

| Steroid Sulfatase (STS) | Granular Layer & Stratum Corneum | Peak Activity | [11] |

| Pathological State | |||

| X-linked Ichthyosis (XLI) | Genetic Cause | Steroid Sulfatase (STS) deficiency | [4][12] |

| Incidence | 1 in 2,000 to 1 in 6,000 males | [4][13] |

Signaling Pathways and Regulation

The this compound cycle is not a static process; it is dynamically regulated by various signaling molecules and pathways that influence keratinocyte differentiation.

Regulation of SULT2B1b Expression

The expression of SULT2B1b, and thus the synthesis of this compound, is tightly linked to the differentiation state of keratinocytes.

-

Calcium: Increasing extracellular calcium concentrations, a key trigger for keratinocyte differentiation in vitro, leads to increased SULT2B1b expression and activity[1].

-

Nuclear Receptors: Activators of peroxisome proliferator-activated receptors (PPARα, PPARβ/δ, PPARγ) and liver X receptors (LXR) stimulate SULT2B1b expression. These nuclear receptors are critical regulators of lipid metabolism and epidermal differentiation[1][3].

-

Growth Factors: Epidermal growth factor (EGF) and insulin-like growth factor 1 (IGF-1) have been shown to increase cholesterol sulfotransferase activity in keratinocytes[1].

-

Retinoic Acid: Conversely, retinoic acid, which can inhibit terminal differentiation, also inhibits cholesterol sulfotransferase activity[1].

Downstream Effects of this compound

This compound itself acts as a signaling molecule, influencing gene expression and cellular processes that promote differentiation and barrier formation.

-

RORα Activation: this compound is a putative natural ligand for the Retinoic acid receptor-related Orphan Receptor alpha (RORα)[14]. CS can induce the expression of RORα, which in turn increases the expression of key barrier proteins like filaggrin.

-

Protein Kinase C (PKC) Activation: CS has been shown to stimulate keratinocyte differentiation through the activation of protein kinase C[3].

-

Regulation of Cholesterol Homeostasis: CS can act as a negative feedback regulator of cholesterol synthesis by inhibiting the enzyme HMG-CoA reductase and blocking the endocytosis of LDL receptors[15][16].

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the this compound cycle.

Protocol 1: Lipid Extraction from Epidermal Tissue

This protocol is adapted from standard Bligh-Dyer or Folch extraction methods for isolating total lipids from epidermal samples.[17][18][19]

Objective: To extract total lipids, including cholesterol and this compound, from epidermal tissue or cultured keratinocytes for subsequent analysis.

Materials:

-

Epidermal tissue sample (e.g., stratum corneum stripping, skin biopsy)

-

Chloroform

-

Methanol

-

Deionized water

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

-

Sonicator (optional)

Procedure:

-

Homogenization: Place the pre-weighed tissue sample (10-30 mg) in a glass tube. Add 1 mL of a H₂O/Methanol/Chloroform mixture (1:3.32:1.66 v/v/v)[17]. Homogenize the sample using a sonicator or by vigorous vortexing.

-

Extraction: Allow the sample to extract overnight at 4°C to ensure complete lipid solubilization[17].

-

Phase Separation: Add 1.66 mL of chloroform and 1.66 mL of water to the homogenate to induce phase separation. Vortex thoroughly for 1-2 minutes[17].

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol phase, a middle protein disk, and a lower organic (chloroform) phase containing the lipids[17][20].

-

Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, bypassing the protein layer, and transfer it to a new clean glass tube.

-

Re-extraction (Optional but Recommended): To maximize yield, add 2 mL of chloroform to the remaining aqueous phase and protein disk, vortex, centrifuge, and collect the lower phase again, pooling it with the first extract[20].

-

Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at 40°C[17].

-

Storage: Resuspend the dried lipid extract in a known volume of chloroform/methanol (2:1 v/v) and store at -20°C or -80°C until analysis[18].

Protocol 2: Steroid Sulfatase (STS) Activity Assay

This colorimetric assay measures STS activity by detecting the hydrolysis of a synthetic substrate.[21]

Objective: To quantify the enzymatic activity of steroid sulfatase in cell lysates or tissue homogenates.

Materials:

-

Sulfatase Activity Assay Kit (e.g., Abcam ab204731 or similar) containing:

-

Assay Buffer

-

Sulfatase Substrate (e.g., 4-Nitrocatechol sulfate)

-

Standard (e.g., 4-Nitrocatechol)

-

Stop Solution

-

-

Cell or tissue lysate prepared in assay buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 515 nm

-

37°C Incubator

Procedure:

-

Standard Curve Preparation: Prepare a standard curve using the provided 4-Nitrocatechol standard according to the kit manufacturer's instructions. This typically involves serial dilutions to generate a range of known concentrations.

-

Sample Preparation: Prepare lysates from keratinocytes or epidermal tissue by homogenizing in the provided assay buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate (e.g., using a BCA assay) for normalization.

-

Reaction Setup:

-

Add 1-10 µL of sample lysate to wells of a 96-well plate. Adjust the volume to 10 µL with ddH₂O.

-

Prepare a background control for each sample containing the same amount of lysate but without the addition of the substrate mix.

-

Add standard dilutions to their respective wells.

-

-

Reaction Initiation: Prepare a Reaction Mix containing Assay Buffer and the Sulfatase Substrate. Add 90 µL of the Reaction Mix to each sample and standard well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity in the samples.

-

Reaction Termination: Add 90 µL of Stop Solution to all wells. The solution will change color in the presence of the product (4-nitrocatechol).

-

Measurement: Read the absorbance of the plate at 515 nm.

-

Calculation:

-

Subtract the background control reading from the sample reading.

-

Calculate the concentration of the product formed in the samples by comparing the corrected absorbance values to the standard curve.

-

Express the STS activity in units per milligram of protein (e.g., mU/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

-

Conclusion and Future Directions

The epidermal this compound cycle is a finely tuned system essential for skin health. The balance between SULT2B1b and STS activities dictates the gradient of this compound, which in turn controls desquamation, barrier integrity, and keratinocyte differentiation. A thorough understanding of this cycle has been pivotal in elucidating the pathophysiology of X-linked ichthyosis and offers potential targets for therapeutic intervention in various scaling skin disorders.

Future research should focus on:

-

Modulation of Enzyme Activity: Developing specific and safe topical inhibitors or activators for SULT2B1b or STS to correct imbalances in skin diseases.

-

Interaction with Other Pathways: Further exploring the crosstalk between the this compound cycle and other lipid metabolic pathways (e.g., ceramide synthesis) and signaling networks in the epidermis.

-

Drug Development: Leveraging the knowledge of this cycle to design novel drug delivery systems or therapeutic agents for ichthyosis and other disorders of cornification.

References

- 1. Role of this compound in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The outer frontier: the importance of lipid metabolism in the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, this compound and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-linked ichthyosis - Wikipedia [en.wikipedia.org]

- 5. rarediseases.org [rarediseases.org]

- 6. Expression of cholesterol sulfotransferase (SULT2B1b) in human skin and primary cultures of human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of cholesterol sulfotransferase (SULT2B1b) in human skin and primary cultures of human epidermal keratinocytes. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. scienceopen.com [scienceopen.com]

- 11. X-Linked Ichthyosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. geneskin.org [geneskin.org]

- 13. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound uptake and outflux in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cellntec.com [cellntec.com]

- 18. Extraction of epidermal lipids [bio-protocol.org]

- 19. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. abcam.com [abcam.com]

An In-depth Technical Guide to the Intracellular Transport Mechanisms of Cholesterol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol sulfate (CS), an abundant and bioactive derivative of cholesterol, plays a critical role in various physiological processes, including epidermal barrier function, steroidogenesis, and cellular cholesterol homeostasis. Unlike its well-studied precursor, the mechanisms governing the intracellular transport of CS are only beginning to be elucidated. This technical guide provides a comprehensive overview of the current understanding of CS intracellular trafficking, focusing on the key protein players, transport pathways, and regulatory networks. We delve into the structural and mechanistic details of CS transport, present quantitative data on binding affinities and transport kinetics, and provide detailed experimental protocols for studying these processes. This guide is intended to be a valuable resource for researchers and professionals in cell biology, lipid metabolism, and drug development, aiming to stimulate further investigation into this emerging area of research.

Introduction to this compound

This compound is synthesized from cholesterol through the enzymatic action of sulfotransferase 2B1b (SULT2B1b) and can be hydrolyzed back to cholesterol by steroid sulfatase (STS). This dynamic interplay maintains a cellular pool of CS that is not merely a metabolic byproduct but an active signaling molecule. Recent studies have highlighted its role as a negative regulator of cellular cholesterol levels by inhibiting cholesterol synthesis and uptake, and by suppressing the activation of the master transcriptional regulator of cholesterol homeostasis, SREBP-2.[1] To exert these regulatory functions, CS must be precisely transported between different subcellular compartments.

Key Proteins in Intracellular this compound Transport

The intracellular journey of this compound is facilitated by a dedicated set of proteins that recognize, bind, and shuttle this sulfated sterol between organelles. The most well-characterized players in this process are the Niemann-Pick Type C (NPC) proteins, NPC1 and NPC2.

The Central Role of NPC1 and NPC2

The lysosomal proteins NPC1 and NPC2 are pivotal for the egress of cholesterol from lysosomes. Compelling evidence now demonstrates that this transport machinery is also responsible for the intracellular trafficking of this compound.

-

NPC2: The Soluble Carrier: NPC2 is a small, soluble lysosomal protein that directly binds this compound.[2] Crystallographic studies have revealed the structure of the bovine NPC2 protein in complex with cholesterol-3-O-sulfate, providing a detailed view of the binding pocket.[1] Notably, this compound exhibits a higher binding affinity for NPC2 than cholesterol itself.[1]

-

NPC1: The Transmembrane Egress Facilitator: NPC1 is a large, multi-transmembrane domain protein located in the late endosomal/lysosomal membrane. The middle luminal domain (MLD) of NPC1 serves as a docking site for the NPC2-CS complex.[3] The crystal structure of the human NPC1-MLD in complex with NPC2 bound to cholesterol-3-O-sulfate has been elucidated, revealing the molecular basis of their interaction.[4][5]

-

The "Hydrophobic Hand-off" Mechanism: The prevailing model for NPC-mediated transport involves a "hydrophobic hand-off" mechanism. NPC2 retrieves this compound from intra-lysosomal vesicles or the limiting membrane of the lysosome. The NPC2-CS complex then binds to the MLD of NPC1. This interaction facilitates the transfer of the this compound molecule to the N-terminal domain (NTD) of NPC1, which then ushers it out of the lysosome.[3]

Potential Involvement of Other Transport Systems

While the role of NPC1 and NPC2 is well-established, other protein families involved in lipid transport are being investigated for their potential contribution to this compound trafficking.

ATP-Binding Cassette (ABC) Transporters